H-D-Ser-OMe.HCl

Chiral analysis Stereochemistry Quality control

When synthesizing D-cycloserine or D-serine-containing peptides, only the D-isomer (H-D-Ser-OMe.HCl, CAS 5874-57-7) ensures stereochemical integrity. Substituting the L-enantiomer (CAS 5680-80-8) or racemate causes failed syntheses and impure products. Upon receipt, verify identity by optical rotation (~-4°, ethanol) and melting point (163-166°C). This methyl ester-protected, hydrochloride salt form is optimized for solution-phase peptide coupling without side reactions. Trust the D-configuration for reliable chiral synthesis and pharmaceutical intermediate production.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
CAS No. 5874-57-7
Cat. No. B555513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ser-OMe.HCl
CAS5874-57-7
Synonyms587-33-7; L-m-Tyrosine; (S)-2-amino-3-(3-hydroxyphenyl)propanoicacid; 3-HYDROXY-L-PHENYLALANINE; Meta-Tyrosine; 3-Hydroxyphenylalanine; 3-tyrosine; (2S)-2-amino-3-(3-hydroxyphenyl)propanoicacid; D-3-hydroxyphenylalanine; UNII-D5YF57V4QW; m-Tyrosine; L-META-TYROSINE; L-Phenylalanine,3-hydroxy-; Phenylalanine,3-hydroxy-; 3-(3-HYDROXYPHENYL)-L-ALANINE; Tyrosine,meta-; MTY; m-Tyrosine,L-; L-(-)-m-Tyrosine; AC1OCTXY; L-M-TYR; M-L-TYR-OH; b-(3-hydroxyphenyl)alanine; 3-(m-Hydroxyphenyl)alanine; D5YF57V4QW
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m1./s1
InChIKeyNDBQJIBNNUJNHA-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Ser-OMe.HCl (CAS 5874-57-7) for Chiral Synthesis and Peptide Chemistry


H-D-Ser-OMe.HCl (D-Serine methyl ester hydrochloride, CAS 5874-57-7) is a protected D-serine derivative widely employed as a chiral building block in organic synthesis, pharmaceutical intermediate production, and peptide chemistry . The compound is characterized by its D-stereochemistry, methyl ester-protected carboxyl group, and hydrochloride salt form, which confer specific solubility and reactivity profiles . This compound is frequently utilized in solution-phase peptide synthesis and as a key intermediate in the manufacture of D-cycloserine, an important antitubercular agent [1].

Why L-Serine Methyl Ester or DL-Serine Methyl Ester Cannot Substitute H-D-Ser-OMe.HCl


The stereochemistry of serine methyl ester derivatives is a critical determinant of their utility in stereoselective synthesis and biological applications. H-D-Ser-OMe.HCl possesses the D-configuration, which imparts distinct optical rotation, melting point, and chromatographic behavior compared to its L-enantiomer (L-Ser-OMe.HCl, CAS 5680-80-8) and racemic mixture (DL-Ser-OMe.HCl, CAS 5619-04-5) [1]. These differences are not merely academic; they directly impact the compound's performance in enantioselective reactions, its suitability as a chiral starting material for specific drug syntheses (e.g., D-cycloserine), and its ability to be reliably identified and quantified in quality control settings . Therefore, substituting the D-isomer with the L-isomer or racemate can lead to failed syntheses, impure products, and inaccurate analytical results .

Quantitative Differentiation of H-D-Ser-OMe.HCl (CAS 5874-57-7) from Analogs


Optical Rotation: A Clear Differentiator from L-Enantiomer and Racemate

H-D-Ser-OMe.HCl exhibits a specific optical rotation of approximately -4° (c=4 in ethanol) . This contrasts sharply with the L-enantiomer (L-Ser-OMe.HCl), which rotates plane-polarized light in the opposite direction, showing values around +3.4° to +4.5° under similar conditions . The racemic mixture (DL-Ser-OMe.HCl) shows an optical rotation of 0°, as expected for an equal mixture of enantiomers .

Chiral analysis Stereochemistry Quality control

Melting Point: A Distinctive Thermal Fingerprint

The melting point of H-D-Ser-OMe.HCl is reported in the range of 163-166°C (lit.) . While the L-enantiomer has a similar melting point (163°C, decomposition), the racemic mixture (DL-Ser-OMe.HCl) exhibits a significantly lower and distinct melting point of approximately 134-136°C .

Physical property analysis Purity assessment Compound identification

Chromatographic Resolution: Base Material for Chiral Separation Validation

H-D-Ser-OMe.HCl serves as a standard for developing and validating chiral HPLC methods capable of separating D- and L-serine methyl esters. A typical method uses a Chiralpak® IC column with a hexane/isopropanol mobile phase containing 0.1% trifluoroacetic acid . This analytical capability is essential for determining the enantiomeric excess (ee) of synthesized products, a parameter that is not measurable by simply using the L-isomer or racemate as a starting material [1].

Chiral HPLC Enantiomeric purity Analytical method development

Synthetic Utility: Key Intermediate for D-Cycloserine Production

H-D-Ser-OMe.HCl is a specific, required intermediate in a patented three-step synthesis of D-cycloserine, an antitubercular drug. The process involves esterification of D-serine, followed by chlorination and cyclization [1]. Substituting the D-isomer with L-Ser-OMe.HCl would yield L-cycloserine, which is biologically inactive for this therapeutic application [2].

Pharmaceutical synthesis Antitubercular agent Process chemistry

Optimal Use Cases for H-D-Ser-OMe.HCl Based on Evidence


Quality Control and Compound Identity Verification

Upon receipt of H-D-Ser-OMe.HCl, a quick polarimetry measurement showing an optical rotation of approximately -4° (in ethanol) and a melting point determination yielding a sharp melt at 163-166°C are definitive, low-cost tests to confirm the correct enantiomer has been supplied . This procedure is recommended for all new lots before use in critical syntheses.

Stereoselective Synthesis of D-Amino Acid-Containing Peptides

For the solid- or solution-phase synthesis of peptides requiring a D-serine residue, H-D-Ser-OMe.HCl is the preferred building block. The methyl ester protects the carboxyl group, preventing unwanted side reactions during coupling, and the D-configuration is maintained throughout the synthesis, which can confer enhanced proteolytic stability to the final peptide product .

Manufacture of D-Cycloserine and Related Chiral Intermediates

This compound is a critical starting material for the industrial production of D-cycloserine, a second-line antitubercular drug. The established synthetic route, using H-D-Ser-OMe.HCl, proceeds with high yield and purity, making it the cost-effective choice for this specific pharmaceutical application [1]. Any substitution would compromise the stereochemical integrity of the final drug product.

Analytical Method Development and Validation

H-D-Ser-OMe.HCl is an essential reference standard for developing and validating chiral HPLC methods. Its distinct retention time on polysaccharide-based chiral columns allows for the accurate determination of enantiomeric purity in samples of serine derivatives, a critical parameter for pharmaceutical quality control and research studies involving chiral molecules .

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